molecular formula C12H17BFNO4 B2626766 2-Fluoro-4-(2-morpholinoethoxy)phenylboronic acid CAS No. 2246587-95-9

2-Fluoro-4-(2-morpholinoethoxy)phenylboronic acid

Cat. No. B2626766
CAS RN: 2246587-95-9
M. Wt: 269.08
InChI Key: FDZNEGPVBVPYPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-4-(2-morpholinoethoxy)phenylboronic acid is a boronic acid derivative with the molecular formula C12H17BFNO4 . It is used in various chemical reactions and has potential applications in different fields of chemistry .


Molecular Structure Analysis

The molecular structure of this compound consists of a phenyl ring attached to a boronic acid group and a morpholinoethoxy group . The boron atom in the boronic acid group is capable of forming reversible covalent bonds with molecules containing 1,2- or 1,3-diol groups .

Scientific Research Applications

Antiproliferative Potential in Cancer Research

2-Fluoro-4-(2-morpholinoethoxy)phenylboronic acid and related phenylboronic acid derivatives have demonstrated significant potential in experimental oncology. Investigations into these compounds have revealed their antiproliferative activity across various cancer cell lines, with certain derivatives inducing apoptosis specifically during the G2/M phase of the cell cycle in A2780 ovarian cancer cells. This apoptotic induction is associated with caspase-3 activation, suggesting a phase cycle-specific action that could offer new avenues for cancer treatment (Psurski et al., 2018).

Synthetic Methodology

The synthesis of related compounds, such as 2-Fluoro-4-bromobiphenyl, which are key intermediates for pharmaceuticals like flurbiprofen, highlights the utility of phenylboronic acid derivatives in drug synthesis. Innovations in synthetic approaches, avoiding the use of expensive or toxic materials, underscore the relevance of these compounds in developing more efficient and safer pharmaceutical manufacturing processes (Qiu et al., 2009).

Bioactive Compound Synthesis

The creation of bioactive molecules such as 4-{2-[5-(4-fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine demonstrates the versatility of fluorophenylboronic acids in medicinal chemistry. These compounds, synthesized for their antibacterial, antioxidant, and anti-TB properties, showcase the potential for phenylboronic acid derivatives in developing new treatments for a variety of conditions (Mamatha S.V et al., 2019).

Supramolecular Chemistry

Research into the reaction of o-formylphenylboronic acid with morpholine leading to compounds like 1,3-dihydro-1-hydroxy-3-morpholin-4-yl-2,1-benzoxaborole explores the potential of phenylboronic acids in supramolecular chemistry. These studies not only contribute to understanding the fundamental chemical properties but also to the development of novel materials and molecular sensors (Sporzyński et al., 2005).

Molecular Recognition and Sensing

The investigation into the adsorption mechanism of phenylboronic acids offers insights into their role in molecular recognition and sensing technologies. Studies utilizing techniques like infrared, Raman, and surface-enhanced Raman spectroscopy provide a deeper understanding of how these compounds interact with various substrates, opening up possibilities for their application in analytical chemistry and biosensing (Piergies et al., 2013).

Safety and Hazards

The safety data sheet for phenylboronic acid, a related compound, indicates that it is harmful if swallowed and causes skin and eye irritation . It is recommended to wear protective gloves, eye protection, and face protection when handling this compound .

Future Directions

Boronic acids, including 2-Fluoro-4-(2-morpholinoethoxy)phenylboronic acid, have potential applications in various fields of chemistry. For instance, they can be used in the design of polymers for diagnostic and therapeutic applications . They are also being studied for their potential use in the preparation of phenylboronic catechol esters as promising anion receptors for polymer electrolytes .

properties

IUPAC Name

[2-fluoro-4-(2-morpholin-4-ylethoxy)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BFNO4/c14-12-9-10(1-2-11(12)13(16)17)19-8-5-15-3-6-18-7-4-15/h1-2,9,16-17H,3-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDZNEGPVBVPYPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)OCCN2CCOCC2)F)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BFNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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